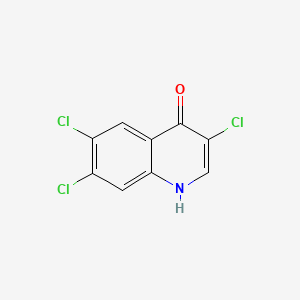

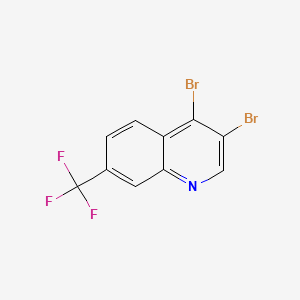

![molecular formula C11H14BrClN2 B598177 5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride CAS No. 1199773-42-6](/img/structure/B598177.png)

5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

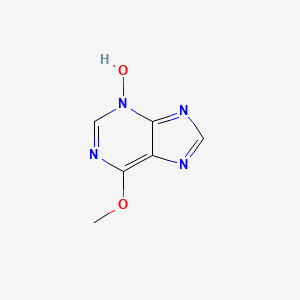

5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride (5-BBT-HCl) is an organic compound that is used in a variety of scientific research applications. It is a member of the benzimidazole family, which is composed of compounds that contain a nitrogen atom in the 2-position of an aromatic ring system. 5-BBT-HCl is a white crystalline solid that is soluble in water and polar organic solvents. It is a popular reagent in laboratory experiments due to its high reactivity and stability.

Scientific Research Applications

Structure and Molecular Design

- X-ray Diffraction Structures of Regioisomers : The structural analysis of regioisomers of N-methylated benzimidazole compounds, including variants of the benzimidazole class, was elucidated through solution NMR NOESY experiments and solid-state X-ray diffraction studies. These findings contribute to the design of amyloid-avid probes, showcasing the importance of precise molecular design in developing diagnostic tools for neurodegenerative diseases (Ribeiro Morais et al., 2012).

Antimicrobial Applications

- Synthesis and Antimicrobial Activity of Imidazole Derivatives : Research has demonstrated the synthesis of imidazole derivatives showing significant antibacterial activity against various pathogens. The structural modification and characterization of these compounds underline their potential as novel antimicrobial agents, highlighting the role of benzimidazole derivatives in combating bacterial infections (Rekha et al., 2019). Another study showcased the synthesis of novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines with marked antibacterial and antifungal properties, further supporting the antimicrobial potential of benzimidazole derivatives (Reddy & Reddy, 2010).

Environmental and Industrial Applications

- CO2 Capture by Task-Specific Ionic Liquid : A study illustrated the synthesis of a novel ionic liquid from 1-butyl imidazole, which effectively captures CO2 by forming a reversible carbamate salt. This innovative approach presents a nonvolatile and efficient solution for CO2 sequestration, highlighting the environmental applications of benzimidazole derivatives in mitigating greenhouse gas emissions (Bates et al., 2002).

Mechanism of Action

Target of Action

Imidazole derivatives, the core structure of this compound, are known to exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

For instance, some imidazole derivatives can inhibit the growth of bacteria or fungi, while others can block certain inflammatory pathways .

Pharmacokinetics

Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .

properties

IUPAC Name |

5-bromo-1-butylbenzimidazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2.ClH/c1-2-3-6-14-8-13-10-7-9(12)4-5-11(10)14;/h4-5,7-8H,2-3,6H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSPVGDHDGPLKFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=NC2=C1C=CC(=C2)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682041 |

Source

|

| Record name | 5-Bromo-1-butyl-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1199773-42-6 |

Source

|

| Record name | 5-Bromo-1-butyl-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B598100.png)

![6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro-](/img/structure/B598109.png)

![tert-Butyl 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B598116.png)